2-Ethoxy-4-methylaniline

描述

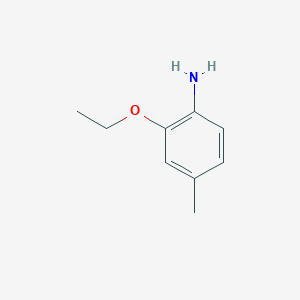

2-Ethoxy-4-methylaniline (CAS 23385-44-6) is an aromatic amine with the molecular formula C₉H₁₃NO and a molar mass of 151.21 g/mol . It features an ethoxy (-OCH₂CH₃) group at the ortho position (C2) and a methyl (-CH₃) group at the para position (C4) relative to the amine (-NH₂) group. Key properties include:

- Appearance: Colorless to pale yellow liquid .

- Boiling Point: 230°C .

- Density: 1.018±0.06 g/cm³ .

- pKa: 4.91±0.10, indicating moderate basicity .

- Solubility: Miscible with organic solvents like ethanol and dimethylformamide .

Applications: Primarily used as an intermediate in synthesizing dyes, agrochemicals, and pharmaceuticals. Its ethoxy and methyl substituents enhance steric and electronic tuning in target molecules .

Synthesis: Produced via ethoxylation of 4-methylaniline under acidic conditions, followed by purification via distillation or crystallization .

Safety: Classified as an irritant (Hazard Code 22), requiring precautions to avoid inhalation, skin contact, and storage near oxidizers .

属性

IUPAC Name |

2-ethoxy-4-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-3-11-9-6-7(2)4-5-8(9)10/h4-6H,3,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QINJFUHLZDSQIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00640925 | |

| Record name | 2-Ethoxy-4-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23385-44-6 | |

| Record name | 2-Ethoxy-4-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethoxy-4-methylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions: 2-Ethoxy-4-methylaniline can be synthesized through several methods. One common approach involves the reaction of 2-methylaniline with ethyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, resulting in the formation of this compound .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale reactions using similar reagents and conditions. The process may include additional purification steps to ensure high purity and yield .

化学反应分析

Types of Reactions: 2-Ethoxy-4-methylaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or nitro compounds.

Reduction: Reduction reactions can convert nitro derivatives back to the amine form.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives .

科学研究应用

Pharmaceutical Applications

Anticancer Activity

Recent studies have identified 2-Ethoxy-4-methylaniline as a potential anticancer agent. It has been shown to inhibit specific kinases involved in cancer cell proliferation, leading to apoptosis in tumor cells. For instance, research demonstrated that derivatives of this compound exhibited significant antiproliferative activity against various cancer cell lines, indicating its potential as a lead compound for drug development .

Synthesis of Bioactive Compounds

This compound serves as an intermediate in the synthesis of other bioactive molecules. For example, it can be used to create novel derivatives with enhanced biological activity, including those targeting specific enzymes or receptors associated with diseases . The versatility in modifying the aniline structure allows for the development of tailored therapeutic agents.

Agrochemical Applications

Pesticide Development

this compound is utilized in the formulation of pesticides and herbicides. Its effectiveness in controlling pests can be attributed to its ability to disrupt biological processes in target organisms. Studies have shown that derivatives of this compound exhibit potent insecticidal and fungicidal activities, making them valuable in agricultural practices .

Plant Growth Regulators

In addition to its pesticidal properties, this compound is being explored as a plant growth regulator. Research indicates that certain derivatives can enhance growth rates and yield in various crops by modulating hormonal pathways within plants .

Materials Science Applications

Dyes and Pigments

Due to its aromatic amine structure, this compound is employed in the production of dyes and pigments. It is particularly useful in synthesizing azo dyes, which are widely used in textiles and coatings. The compound's stability and colorfastness make it an attractive option for manufacturers .

Polymer Chemistry

The compound also finds applications in polymer chemistry as a curing agent or hardener for epoxy resins. Its incorporation into polymer matrices can improve mechanical properties and thermal stability, which are crucial for various industrial applications .

- Anticancer Research : A study published in Molecules demonstrated that modifications of this compound could lead to compounds with enhanced inhibitory effects on cancer cell lines, suggesting a promising avenue for cancer therapeutics .

- Agricultural Use : Research conducted on the efficacy of this compound as a pesticide showed significant reduction in pest populations when applied at specific concentrations, highlighting its potential role in sustainable agriculture practices .

- Dye Production : An investigation into the synthesis of azo dyes from this compound revealed that these dyes exhibited excellent color retention under various environmental conditions, making them suitable for industrial applications .

作用机制

The mechanism of action of 2-Ethoxy-4-methylaniline involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit certain enzymes or interfere with cellular processes, leading to their biological effects. The exact molecular targets and pathways can vary depending on the specific application and derivative being studied .

相似化合物的比较

Structural Comparison

Key Structural Insights :

- Substituent Size : Ethoxy (-OCH₂CH₃) in this compound is bulkier than methoxy (-OCH₃) in m-Cresidine, affecting steric interactions in reactions .

- Electronic Effects : Electron-donating groups (e.g., -OCH₃, -CH₃) increase amine basicity, while electron-withdrawing groups (e.g., -SO₂CH₃) decrease it .

Physicochemical Properties

Analysis :

- Boiling Point : Ethoxy derivatives generally have higher boiling points than methoxy analogs due to increased molecular weight and van der Waals interactions .

- pKa : The lower pKa of this compound compared to m-Cresidine may arise from reduced electron-donating effects of ethoxy vs. methoxy groups .

Functional Utility :

- Ethoxy/methyl substitution in this compound enhances solubility in nonpolar media, favoring its use in hydrophobic drug intermediates .

- m-Cresidine’s methoxy group improves compatibility with polar solvents in photoresist formulations .

生物活性

2-Ethoxy-4-methylaniline (C₉H₁₃NO), an aromatic amine, has garnered attention for its potential biological activities, particularly in the fields of medicine and environmental science. This article provides a comprehensive overview of its biological activity, including its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Molecular Formula: C₉H₁₃NO

Molecular Weight: 151.21 g/mol

CAS Number: 23385-44-6

This compound features an ethoxy group and a methyl group attached to the benzene ring, which enhances its solubility and stability compared to other similar compounds. This unique structure contributes to its diverse applications in research and industry.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. A study demonstrated that certain derivatives showed effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Properties

The anticancer potential of this compound has been explored in various studies. It has been found to induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation. For instance, a study on human breast cancer cells (MCF-7) showed that treatment with this compound resulted in a significant reduction in cell viability .

Case Study: MCF-7 Cell Line

In a controlled laboratory experiment, MCF-7 cells were treated with varying concentrations of this compound. The results indicated:

- IC50 Value: Approximately 25 µM after 48 hours of treatment.

- Mechanism: Induction of reactive oxygen species (ROS) leading to oxidative stress and subsequent apoptosis.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound's derivatives may inhibit enzymes involved in critical metabolic pathways or interfere with cellular signaling processes. Notably, the ethoxy and methyl substituents enhance its lipophilicity, allowing better cell membrane penetration.

Safety and Toxicity

While exploring the biological activities, it is crucial to consider the safety profile of this compound. Studies have shown that high doses can lead to cytotoxic effects in mammalian cells, highlighting the need for careful dosage regulation during experimental applications .

Table 2: Toxicity Profile

| Endpoint | Observed Effect |

|---|---|

| Acute Toxicity | LD50 (rat): ~75 mg/kg |

| Skin Irritation | Moderate irritation observed |

| Carcinogenicity | Not classified as carcinogenic |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。